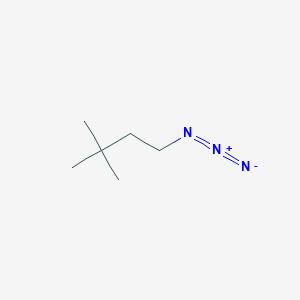

1-Azido-3,3-dimethylbutane

Description

1-Azido-3,3-dimethylbutane is an aliphatic organic azide characterized by a branched carbon chain with a terminal azide (-N₃) group. These derivatives serve as precursors to bifunctional iminophosphorane organocatalysts, demonstrating utility in enantioselective ketone synthesis . Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms their structural integrity, with yields averaging ~63% over two steps .

Properties

IUPAC Name |

1-azido-3,3-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-6(2,3)4-5-8-9-7/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXWSVUHDJNFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-3,3-dimethylbutane can be synthesized through the nucleophilic substitution reaction of 3,3-dimethylbutyl chloride with sodium azide. The reaction typically takes place in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution process. The general reaction scheme is as follows:

3,3-dimethylbutyl chloride+NaN3→this compound+NaCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Azido-3,3-dimethylbutane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The azide group can be replaced by other nucleophiles, leading to the formation of various substituted products.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Alkynes in the presence of a copper catalyst (Cu(I)).

Major Products Formed

Nucleophilic Substitution: Various substituted butanes depending on the nucleophile used.

Reduction: 3,3-dimethylbutylamine.

Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

1-Azido-3,3-dimethylbutane has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

Materials Science: The compound is used in the preparation of polymers and materials with specific properties through click chemistry.

Biological Studies: It is employed in the modification of biomolecules for labeling and tracking purposes.

Medicinal Chemistry: The azide group is a functional moiety in the development of pharmaceuticals, including antiviral and antibacterial agents.

Mechanism of Action

The mechanism of action of 1-Azido-3,3-dimethylbutane primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, azides can be used to modify biomolecules through click chemistry, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

1-Azidobutane (C₄H₁₀N₃)

- Molecular Structure : A linear aliphatic azide lacking branching.

- Synthesis : Direct azidation of 1-chlorobutane with sodium azide, analogous to methods for 1-azido-3,3-dimethylbutan-2-one .

- Applications : Primarily used as a building block in click chemistry or Huisgen cycloadditions due to its simplicity.

- Key Differences : Lower molecular weight (99.14 g/mol vs. ~125–147 g/mol for branched analogues) and reduced steric hindrance compared to 1-Azido-3,3-dimethylbutane derivatives .

1-Azido-3,3-dimethylbut-1-ene (C₆H₁₁N₃)

- Molecular Structure : An unsaturated analogue with a terminal alkene and azide group.

- Synthesis : Prepared via substitution of 1-chloro-3,3-dimethylbut-1-ene with sodium azide .

- Reactivity : The alkene moiety enables Diels-Alder or electrophilic addition reactions, distinguishing it from saturated counterparts.

- Applications: Potential use in polymer chemistry or as a crosslinking agent .

1-Azido-3,3-dimethylbutan-2-one (C₆H₁₁N₃O)

1-Azido-3,5-Dimethyladamantane-d₆ (C₁₂H₁₃D₆N₃)

- Molecular Structure : A rigid adamantane framework with deuterated methyl groups.

- Applications : Used in analytical method validation and quality control for pharmaceuticals (e.g., Amantadine) due to its stability and isotopic labeling .

- Key Differences : Superior thermal stability and stereochemical rigidity compared to flexible aliphatic azides like this compound .

Aromatic Azides (e.g., 1-Azido-3,5-dimethylbenzene)

- Molecular Structure : Azide attached to an aromatic ring with methyl substituents.

- Reactivity : Undergo photolysis or Staudinger reactions, unlike aliphatic azides, which are more prone to thermal decomposition .

- Applications : Photoaffinity labeling in biochemical studies .

Comparative Data Table

*Derived from related compounds in evidence.

Reactivity and Stability

- Thermal Stability : Aliphatic azides like this compound are thermally labile, decomposing to release nitrogen gas, whereas adamantane-based azides exhibit enhanced stability .

- Steric Effects : Branched derivatives (e.g., 3,3-dimethyl substituents) hinder nucleophilic attacks, favoring selective reactions at the azide group .

- Functional Group Interplay : Ketone- or aromatic-containing azides enable diverse reactivity (e.g., carbonyl additions or photolysis), unlike purely aliphatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.